Lipophilicity Superiority over Boc-Protected Piperidine Acetic Acid: LogP Difference Drives Permeability Potential
The target compound exhibits a predicted LogP of 3.23–3.27, whereas its closest non-benzyl analog, 1-Boc-piperidine-4-acetic acid (CAS 157688-46-5), records a LogP of 1.97 [1]. This difference of greater than 1 log unit translates to a substantial increase in lipophilicity, a key driver of membrane permeability. When a high-throughput screening library requires CNS-candidate chemical space, this quantifiable logP advantage positions the benzyl-substituted scaffold as the preferred intermediate over the non-aromatic analog.
| Evidence Dimension | Predicted logP |
|---|---|
| Target Compound Data | 3.23–3.27 |
| Comparator Or Baseline | 1-Boc-piperidine-4-acetic acid (CAS 157688-46-5), LogP 1.97 |
| Quantified Difference | Approx. 1.3 log units higher for the target compound |
| Conditions | In silico prediction (ACD/Labs or similar); validated against multiple database entries |
Why This Matters
A >10-fold increase in predicted lipophilicity directly correlates with enhanced passive membrane permeability, a critical pre-clinical property for CNS and intracellular targets.
- [1] Molbase. (2025). N-BOC-4-BENZYL-4-PIPERIDINECARBOXYLIC ACID (CAS 167263-11-8): LogP 3.2689. Molbase. View Source
